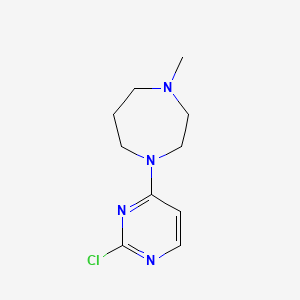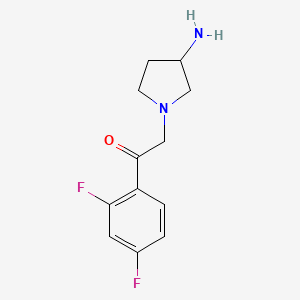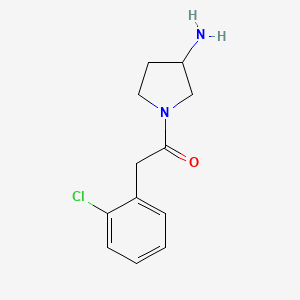
1-(3-Chloro-2-methylphenyl)-1,4-diazepane
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Characterization
- Studies reveal intricate processes in the synthesis and characterization of diazepine derivatives. For instance, the transformation of tetrahydro-pyrrolobenzodiazepines in a multi-component reaction highlights the complexity and possibilities in creating varied diazepine-based structures (Voskressensky et al., 2014). Similarly, a practical synthesis of tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate demonstrates the relevance of these compounds in developing inhibitors like the Rho-kinase inhibitor K-115 (Gomi et al., 2012).
Pharmacological Implications
- The synthesis and evaluation of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones showcase their potential in antimicrobial and anticancer activities, emphasizing the pharmacological importance of diazepine derivatives (Verma et al., 2015).
Catalytic and Chemical Reactions
- The study of manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, in the olefin epoxidation process, sheds light on the role of these compounds in catalytic reactions and the impact of ligand's Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014).
Biochemical Interactions and Modeling
- The synthesis of CX-6258, a new PET tracer for imaging of Pim kinases in cancer, incorporates 1,4-diazepane derivatives, indicating their relevance in biochemical research and imaging studies (Wang et al., 2015).
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It can be inferred that it interacts with its target to inhibit its function, similar to the related compound mentioned above .
Biochemical Pathways
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] would likely disrupt the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
The inhibition of enoyl-[acyl-carrier-protein] reductase [nadh] would likely result in the disruption of fatty acid synthesis in mycobacterium tuberculosis .
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-11(13)4-2-5-12(10)15-8-3-6-14-7-9-15/h2,4-5,14H,3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHKDLXDCRBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



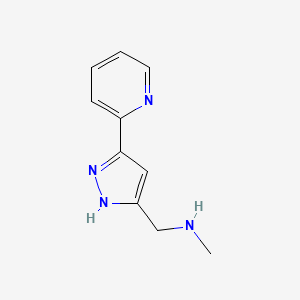

![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine](/img/structure/B1468419.png)
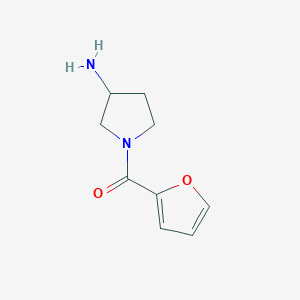
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
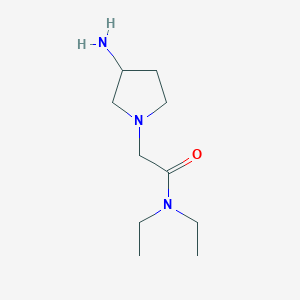
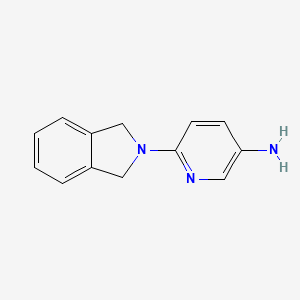
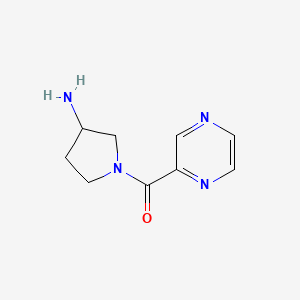
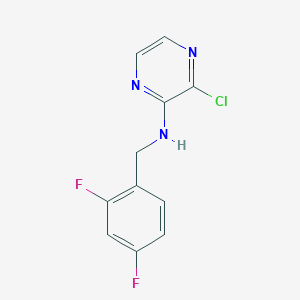
![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)
